molecular formula C24H18ClN5O3 B11293647 N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11293647
M. Wt: 459.9 g/mol
InChI Key: PGWVFLYMWZTDNZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core with a 2-chlorobenzyl carboxamide substituent and a 4-methoxyphenyl group at position 3. The compound’s triazoloquinazoline scaffold is associated with diverse biological activities, including herbicidal and cytotoxic effects, as observed in structurally related derivatives .

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-17-9-6-14(7-10-17)21-22-27-24(32)18-11-8-15(12-20(18)30(22)29-28-21)23(31)26-13-16-4-2-3-5-19(16)25/h2-12,29H,13H2,1H3,(H,26,31)

InChI Key

PGWVFLYMWZTDNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an appropriate hydrazine derivative and an aldehyde or ketone.

    Quinazoline Core Construction: The quinazoline core is constructed by reacting the triazole intermediate with an anthranilic acid derivative under acidic or basic conditions.

    Substitution Reactions: The chlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides and a base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazoloquinazoline core which is known for its versatile reactivity and biological significance. The synthesis typically involves several steps:

  • Formation of the Triazoloquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Functionalization : Introduction of the chlorobenzyl and methoxyphenyl groups is performed using nucleophilic substitution reactions.
  • Final Modifications : The compound is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activities

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibits various biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound shows significant activity against a range of bacterial strains. For example, it exhibited an inhibition percentage of 42.78% against Staphylococcus aureus at a concentration of 50 µM.
Bacterial Strain % Inhibition (50 µM)
Staphylococcus aureus42.78 ± 4.86
Escherichia coliData pending
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines.

Therapeutic Applications

This compound is being explored for several therapeutic applications:

  • Antibiotic Adjuvant : Research indicates that it may enhance the efficacy of existing antibiotics against resistant strains when used in combination therapies.
  • Anticancer Drug Development : Ongoing studies are evaluating its potential as a lead compound for developing new anticancer agents.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound in combination with standard antibiotics. The results indicated that the combination therapy significantly improved antibacterial activity against resistant strains of bacteria.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Lipophilicity: The target compound’s 2-chlorobenzyl group increases lipophilicity (logP ~3.2) compared to the non-chlorinated benzyl analog (logP 2.97) . This may enhance membrane permeability but reduce aqueous solubility (logSw ~-3.6 in analogs) . The 3-chlorobenzyl derivative in has higher molecular weight (506 g/mol) and logP (~3.5) due to additional diisobutyl groups, suggesting bulkier substituents further elevate lipophilicity.

Biological Activity Trends :

  • Triazoloquinazoline derivatives with electron-withdrawing groups (e.g., chloro, methoxy) show enhanced bioactivity. For example, 5,7-dimethyl-triazolopyrimidines with acetylhydrazine substituents exhibit herbicidal and fungicidal effects, with chiral centers improving efficacy .
  • The target compound’s 4-methoxyphenyl group may contribute to π-π stacking interactions in enzymatic targets, analogous to herbicidal modes of action observed in triazolopyrimidines .

Synthetic Flexibility :

  • Derivatives like 4-benzyl-1,3-oxazoles and triazoloquinazolines share synthetic pathways (e.g., cyclization, acylation), enabling modular substitution to optimize activity.

Research Findings and Implications

  • Herbicidal Potential: The structural similarity to 5,7-dimethyl-triazolopyrimidines, which show 40–60% inhibition of Amaranthus retroflexus at 100 μg/mL , suggests the target compound may act on acetolactate synthase (ALS), a common herbicide target.
  • Analytical Methods : Spectrofluorometry and tensiometry, used for critical micelle concentration (CMC) analysis in quaternary ammonium compounds , could be adapted to assess the target compound’s aggregation behavior in biological systems.

Biological Activity

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazoloquinazoline core, which is known for its pharmacological potential. The presence of the 2-chlorobenzyl and 4-methoxyphenyl moieties contributes to its biological activity. The structural formula can be represented as follows:

C19H17ClN4O3\text{C}_{19}\text{H}_{17}\text{ClN}_{4}\text{O}_{3}

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. For instance:

  • IC50 Values : In vitro assays demonstrated that the compound exhibited significant antiproliferative activity with IC50 values ranging from 5 to 52 nM against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase. It also inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Inhibition Zones : Studies indicated effective inhibition against various bacterial strains, with notable zones of inhibition observed in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be in the range of 10 to 50 µg/mL , indicating moderate antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The chlorobenzyl group is crucial for enhancing cytotoxic activity.
  • The presence of the methoxy group on the phenyl ring significantly increases the compound's lipophilicity and cellular uptake, contributing to its overall efficacy .

Study 1: Antitumor Activity Evaluation

In a study assessing the antitumor activity of various triazoloquinazoline derivatives, this compound was one of the most potent compounds tested. It displayed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with target proteins involved in cancer proliferation pathways. The docking results indicated strong binding affinity to the colchicine site on β-tubulin, which is critical for its mechanism of action against cancer cells .

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